N'-Hydroxy-6-methoxypyridazine-3-carboximidamide
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Overview
Description
N’-Hydroxy-6-methoxypyridazine-3-carboximidamide is a chemical compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound is characterized by its pyridazine ring structure, which is substituted with a methoxy group at the 6-position and a hydroxycarboximidamide group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-6-methoxypyridazine-3-carboximidamide typically involves the reaction of 6-methoxypyridazine-3-carboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and quality control measures .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-6-methoxypyridazine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines . Substitution reactions can result in a variety of substituted pyridazine derivatives .
Scientific Research Applications
N’-Hydroxy-6-methoxypyridazine-3-carboximidamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-Hydroxy-6-methoxypyridazine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxycarboximidamide group is known to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-6-methoxypyridine-3-carboximidamide: This compound has a similar structure but with a pyridine ring instead of a pyridazine ring.
6-Methoxypyridazine-3-carboximidamide: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Uniqueness
N’-Hydroxy-6-methoxypyridazine-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxycarboximidamide groups allows for a wide range of chemical modifications and interactions .
Properties
Molecular Formula |
C6H8N4O2 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
N'-hydroxy-6-methoxypyridazine-3-carboximidamide |
InChI |
InChI=1S/C6H8N4O2/c1-12-5-3-2-4(8-9-5)6(7)10-11/h2-3,11H,1H3,(H2,7,10) |
InChI Key |
FAGICXQOTKQBNK-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NN=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
COC1=NN=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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